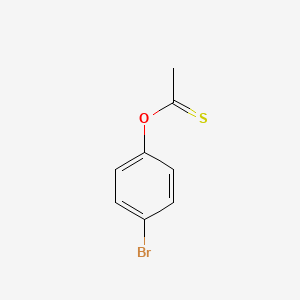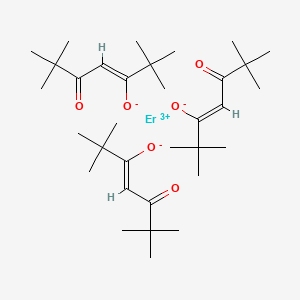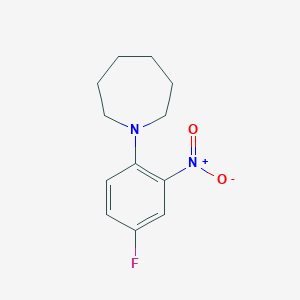
Barium(2+);oxido(dioxo)niobium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Barium(2+);oxido(dioxo)niobium, also known as barium niobium oxide, is a compound that consists of barium and niobium in an oxide form. This compound is of significant interest due to its unique properties and potential applications in various fields, including materials science, chemistry, and electronics. The compound’s structure includes niobium in a high oxidation state, which contributes to its distinctive chemical and physical characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of barium niobium oxide can be achieved through various methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. One common method involves the solid-state reaction of barium carbonate (BaCO₃) and niobium pentoxide (Nb₂O₅) at high temperatures. The reaction typically occurs at temperatures ranging from 900°C to 1200°C in an oxygen-rich environment to ensure complete oxidation of niobium.
Another method involves the sol-gel process, where barium and niobium precursors are dissolved in a solvent to form a homogeneous solution. This solution undergoes gelation, followed by drying and calcination at high temperatures to form the desired oxide compound. The sol-gel method allows for better control over the particle size and morphology of the final product.
Industrial Production Methods
In industrial settings, the production of barium niobium oxide often involves large-scale solid-state reactions. The raw materials, such as barium carbonate and niobium pentoxide, are mixed in stoichiometric ratios and subjected to high-temperature calcination in rotary kilns or furnaces. The process parameters, including temperature, pressure, and reaction time, are carefully controlled to ensure the formation of a pure and homogeneous product.
化学反応の分析
Types of Reactions
Barium niobium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation state of niobium and the presence of reactive oxygen species.
Common Reagents and Conditions
Oxidation Reactions: Barium niobium oxide can undergo oxidation reactions in the presence of strong oxidizing agents, such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄). These reactions typically occur under acidic or basic conditions and result in the formation of higher oxidation state niobium compounds.
Reduction Reactions: Reduction of barium niobium oxide can be achieved using reducing agents like hydrogen gas (H₂) or sodium borohydride (NaBH₄). These reactions are often carried out at elevated temperatures and result in the formation of lower oxidation state niobium compounds.
Substitution Reactions: Substitution reactions involve the replacement of oxygen atoms in the compound with other anions, such as fluorine or chlorine. These reactions can be carried out using halogenating agents like hydrofluoric acid (HF) or chlorine gas (Cl₂).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield niobium pentoxide (Nb₂O₅), while reduction reactions may produce niobium dioxide (NbO₂) or niobium monoxide (NbO). Substitution reactions can result in the formation of niobium halides, such as niobium pentafluoride (NbF₅) or niobium pentachloride (NbCl₅).
科学的研究の応用
Barium niobium oxide has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
作用機序
The mechanism of action of barium niobium oxide in various applications is primarily attributed to its unique electronic structure and surface properties. In energy storage applications, the compound’s ability to undergo reversible redox reactions allows for efficient charge and discharge cycles. The presence of niobium in a high oxidation state facilitates the transfer of electrons and ions, enhancing the overall performance of the material.
In catalysis, the active sites on the surface of barium niobium oxide promote the adsorption and activation of reactant molecules, leading to increased reaction rates. The compound’s high surface area and porosity also contribute to its catalytic efficiency.
類似化合物との比較
Barium niobium oxide can be compared with other niobium-based oxides, such as niobium pentoxide (Nb₂O₅), niobium dioxide (NbO₂), and niobium monoxide (NbO). Each of these compounds has distinct properties and applications:
Niobium Pentoxide (Nb₂O₅): This compound is widely used in capacitors and optical coatings due to its high dielectric constant and transparency.
Niobium Dioxide (NbO₂): Niobium dioxide is known for its metallic conductivity and is used in electronic devices and as a catalyst support.
Niobium Monoxide (NbO): This compound exhibits semiconducting properties and is used in electronic applications, such as thin-film transistors and sensors.
Barium niobium oxide stands out due to its combination of high dielectric constant, catalytic activity, and photocatalytic properties, making it a versatile material for various applications.
特性
IUPAC Name |
barium(2+);oxido(dioxo)niobium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.2Nb.6O/q+2;;;;;;;2*-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKSQMDUUDBSGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Nb](=O)=O.[O-][Nb](=O)=O.[Ba+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaNb2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Chlorobicyclo[3.2.1]oct-2-ene](/img/structure/B8203349.png)
![5-Methyl-1-thiophen-3-yl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B8203363.png)

![2-[2-(4-Phenoxyphenyl)ethyl]-1,3,6,2-dioxazaborocane](/img/structure/B8203385.png)







